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Compound of Interest

Compound Name: 6-Methyl-7-O-methylaromadendrin

Cat. No.: B12319102

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the flavonoid
6-Methyl-7-O-methylaromadendrin, also known as 7-O-methyl aromadendrin (7-OMA). This
document includes tabulated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
(MS) data, detailed experimental protocols for data acquisition, and a visualization of its
biosynthetic pathway.

Spectroscopic Data

The structural elucidation of 6-Methyl-7-O-methylaromadendrin has been carried out using
various spectroscopic techniques. The following tables summarize the key quantitative data
from *H NMR, 13C NMR, and mass spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data for 6-Methyl-7-O-methylaromadendrin (DMSO-de, 600
MHz)
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Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)
H-2 5.10 d 11.52
H-3 4.64 d 11.52
H-6 6.15 d 2.3
H-8 6.05 d 2.3
H-2' 7.35 d 8.6
H-3' 6.80 d 8.6
H-5' 6.80 d 8.6
H-6' 7.35 d 8.6
7-OCHs 3.78 S -
5-OH 12.0 (broad s) S -
4'-OH 9.60 (broad s) s -
3-OH 5.80 (broad s) S -

Note: Some hydroxyl
proton signals may be
broad and their
chemical shifts can
vary with
concentration and

temperature.

Table 2: 13C NMR Spectroscopic Data for 6-Methyl-7-O-methylaromadendrin (DMSO-ds, 150
MHz)
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Position Chemical Shift (6, ppm)
C-2 82.5
C-3 71.8
C-4 1975
C-4a 101.8
C-5 163.0
C-6 96.0
C-7 167.5
C-8 95.2
C-8a 162.5
C-1 128.0
Cc-2' 129.5
C-3 115.0
C-4' 158.0
C-5 115.0
C-6' 1295
7-OCHs 56.0

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for 6-Methyl-7-O-methylaromadendrin
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Key Fragment lons

Technique lonization Mode Precursor lon (m/z)
(m/z)
GC-MS (TMS-
o El 503 [M]* 415, 311, 280, 179[1]
derivatized)

20 V: 257.0788,
LC-ESI-QTOF-MS/MS  ESI+ 303.0863 [M+H]* 229.0873, 167.0351,
163.0416, 146.9967

40 V: 167.0341,
135.0459, 107.0495,
103.0064, 77.0401

Experimental Protocols

The spectroscopic data presented were acquired using the following methodologies.

NMR Spectroscopy

The *H and 3C NMR spectra were obtained on a Bruker Advance 600 instrument operating at a
frequency of 600 MHz for protons.[1] The sample was dissolved in deuterated dimethyl
sulfoxide (DMSO-ds). For the *H-NMR experiment, 32 transient spectra were acquired with a
spectral width of 8,000 Hz.[1] All NMR data were processed using XWINNMR software
(Bruker).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the purified compound was trimethylsilylated (TMS-derivatized). The
analysis was performed on a nonpolar capillary column (5% phenylmethylsiloxane; 30 m by
250-pum inside diameter; 0.25-pm film thickness). A linear temperature gradient was applied
(100°C for 1 min, then ramped at 30°C min~—* to 250°C and held for 10 min, followed by a ramp
of 1°C min~1 to 275°C and held for 2 min). The injector port temperature was set to 100°C.
Mass spectra were obtained by electron impact ionization at 70 eV over a scan range of 50 to
650 m/z.
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Liquid Chromatography-Electrospray lonization-
Quadrupole Time-of-Flight-Mass Spectrometry (LC-ESI-
QTOF-MS/MS)

The LC-MS/MS data was acquired on an Agilent 6530 Q-TOF instrument. The analysis was
performed in positive electrospray ionization mode. Tandem mass spectra (MS/MS) were
obtained at collision energies of 20 V and 40 V to induce fragmentation.

Biosynthesis of 6-Methyl-7-O-methylaromadendrin

6-Methyl-7-O-methylaromadendrin can be produced in Escherichia coli through metabolic
engineering. The biosynthetic pathway starts from the precursor p-coumaric acid and involves

several enzymatic steps.
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Figure 1. Biosynthetic pathway of 6-Methyl-7-O-methylaromadendrin in E. coli.[2]

The production of 7-OMA from p-coumaric acid is achieved by introducing several key
enzymes: 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase
(CHI) to produce naringenin.[2] Naringenin is then hydroxylated at the 3-position by flavanone-
3-hydroxylase (F3H) to yield dihydrokaempferol (aromadendrin), which is subsequently
methylated at the 7-hydroxyl group by an O-methyltransferase (OMT) to form the final product,
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7-OMA.[2] An alternative pathway involves the methylation of naringenin to sakuranetin,
followed by hydroxylation to 7-OMA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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